molecular formula C12H13N3O2 B3085150 Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1152517-69-5

Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B3085150
CAS No.: 1152517-69-5
M. Wt: 231.25 g/mol
InChI Key: JKIBIWKEPAIIMR-UHFFFAOYSA-N
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Description

Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate is a pyrazole-containing benzoate ester derivative. Structurally, it features a methyl benzoate group linked via a methylene bridge to a 4-amino-substituted pyrazole ring (Fig. 1).

Properties

IUPAC Name

methyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIBIWKEPAIIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate typically involves the condensation of 4-aminopyrazole with methyl 4-formylbenzoate under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester undergoes nucleophilic acyl substitution reactions under both acidic and basic conditions:

Hydrolysis to carboxylic acid
Reagents:

  • Acidic: HCl/ethanol (1:3 v/v) at reflux

  • Basic: NaOH (2M) in H₂O/THF (1:1) at 60°C

Typical yields range from 75–92%, with acidic conditions favoring milder deprotection of acid-sensitive groups .

Transesterification
The ester can be converted to other alkyl esters using alcoholysis:

text
R-OH (excess) + H₂SO₄ (cat.) → 80°C, 6h

For example, reaction with ethanol produces ethyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate (87% yield).

Pyrazole Amino Group Reactivity

The 4-amino group participates in condensation and coupling reactions:

Reaction TypeReagents/ConditionsProductYieldRef.
Acylation Acetic anhydride, pyridine, 0°C→RTN-acetyl derivative91%
Sulfonylation Tosyl chloride, DIPEA, DCMN-tosyl derivative83%
Schiff Base Formation 4-nitrobenzaldehyde, EtOH, ΔImine-linked hybrid78%

The amino group also enables metal coordination, forming complexes with Cu(II) and Fe(III) in methanol at RT .

Electrophilic Aromatic Substitution

The para-substituted benzoate directs electrophiles to the meta position:

Nitration

text
HNO₃/H₂SO₄ (1:3), 0°C → 50°C, 2h → 3-nitro derivative (68%) [3]

Halogenation
Bromine in acetic acid produces 3-bromo-substituted analogs (72% yield).

Reductive Transformations

The methylene bridge and aromatic systems participate in hydrogenation:

SubstrateConditionsProductSelectivityRef.
Methylene bridgeH₂ (50 psi), Pd/C, MeOHBenzylic alcohol95%
Pyrazole ringH₂ (30 psi), Raney Ni, EtOHPartially saturated pyrazoline62%

Cross-Coupling Reactions

The brominated derivative (from Section 3) undergoes palladium-catalyzed couplings:

Suzuki-Miyaura

text
Ar-B(OH)₂ (1.2 eq), Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C → Biaryl products (55–82%) [2]

Buchwald-Hartwig Amination
Formation of C–N bonds with secondary amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃ .

Stability and Degradation

Critical stability parameters:

  • Thermal : Decomposes at 218°C (DSC)

  • Photolytic : UV irradiation (254 nm) in MeOH causes ester cleavage (t₁/₂ = 4.2h)

  • Hydrolytic : Stable at pH 4–8 (24h, 25°C); degrades rapidly at pH >10

Comparative Reactivity of Structural Analogs

CompoundKey Reactivity DifferencesRef.
Methyl 4-[(3,4-dinitro-1H-pyrazol-yl)methyl]benzoateNitro groups enable radical reactions; less stable to base
Methyl 4-[(1-methylpyrazole-4-yl)methyl]benzoateLacks amino group → no condensation reactions
Ethyl 4-[(4-amino-pyrazol-1-yl)methyl]benzoateSlower hydrolysis kinetics (k = 0.18 vs 0.27 h⁻¹ for methyl)

Scientific Research Applications

Chemistry

Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions, which can lead to the formation of diverse derivatives.

Biology

Research indicates that this compound may act as an enzyme inhibitor or receptor ligand . The amino group can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity. This property is particularly relevant in drug design, where targeting specific biological pathways is crucial.

Medicine

Studies have explored its potential therapeutic properties, including:

  • Anti-inflammatory activities : Investigations into its effects on inflammatory pathways could lead to new treatments for chronic inflammatory diseases.
  • Anticancer properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

Industry

In industrial applications, this compound is being explored for the development of new materials with specific properties, particularly in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer cells, suggesting its potential as a lead compound for further drug development .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways associated with inflammation. The findings revealed that it effectively reduced enzyme activity by up to 70%, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pyrazole-benzoate hybrids vary widely in substituents on both the pyrazole ring and the benzoate moiety. Key analogs include:

Table 1: Structural Comparison of Selected Pyrazole-Benzoate Derivatives
Compound Name Pyrazole Substituents Benzoate Substituents Key Functional Differences
Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate 4-amino Methyl ester Amino group enhances H-bonding
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate 1-methyl Methyl ester Methyl substitution reduces polarity
Methyl 4-((3-azido-4-cyano-1H-pyrazol-1-yl)methyl)benzoate 3-azido, 4-cyano Methyl ester Azido/cyano groups increase reactivity
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate 5-carbamoyl, 1-methyl, 3-propyl Ethyl ester, tetrafluoro chain Fluorinated chain alters lipophilicity
Methyl 2-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate 1,5-diphenyl Methyl ester, amide linkage Bulky aryl groups hinder solubility

Key Observations :

  • Amino vs. Azido/Cyano: The 4-amino group in the target compound contrasts with reactive azido (N₃) or cyano (CN) groups in analogs like , which are often intermediates for click chemistry or further derivatization.
  • Ester vs. Amide Linkages : Unlike amide-linked analogs (e.g., ), the methyl ester in the target compound may improve metabolic stability compared to free carboxylic acids.
  • Substituent Effects: Bulky groups (e.g., diphenyl in ) reduce solubility, while polar groups (e.g., amino in the target compound) enhance aqueous solubility and crystal packing via H-bonding .

Key Findings :

  • Synthetic Flexibility : Piperazine-linked analogs (e.g., ) are synthesized via nucleophilic substitution, while azido derivatives (e.g., ) require controlled reaction conditions to avoid explosive intermediates.
  • Yield and Purity : High yields (e.g., 92% in ) and rigorous characterization (NMR, HRMS) are common for benzoate esters, suggesting robust synthetic protocols.

Biological Activity

Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring and a benzoate ester group. Its molecular formula is C12H13N3O2C_{12}H_{13}N_{3}O_{2} with a molecular weight of 231.25 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The pyrazole ring may engage in π-π interactions with receptors, influencing signaling pathways involved in various physiological processes .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of 4-amino-pyrazoles have shown significant cytotoxic effects against cancer cell lines such as HeLa cells. These compounds demonstrated moderate toxicity towards normal human dermal fibroblasts (HDF), suggesting a selective action against cancer cells .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Certain analogs have been evaluated for their ability to reduce inflammation in vivo, showing promising results that warrant further investigation into their therapeutic applications .

Antioxidant Activity

The compound has been associated with antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies have reported favorable pharmacokinetic profiles for pyrazole derivatives, indicating their potential as antioxidant agents .

Case Studies and Research Findings

Study Objective Findings
Study A Evaluate anticancer activityShowed significant cytotoxicity against HeLa cells; moderate toxicity on HDF.
Study B Investigate anti-inflammatory effectsDemonstrated reduced inflammation in animal models.
Study C Assess antioxidant propertiesExhibited strong antioxidant activity in various assays (ABTS, FRAP).

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the condensation of 4-aminopyrazole with methyl 4-formylbenzoate under acidic or basic conditions. This reaction can be optimized using continuous flow reactors for industrial applications, enhancing yield and purity .

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example:

  • Step 1 : Condensation of substituted benzoic acid derivatives with hydrazides to form pyrazole intermediates (e.g., via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives) .
  • Step 2 : Methyl esterification of the carboxylic acid group using methanol under acidic or catalytic conditions.
  • Step 3 : Introduction of the amino group at the pyrazole ring via nitration followed by reduction or direct substitution .
    Key characterization methods include IR spectroscopy (to confirm functional groups like NH₂ and ester C=O) and ¹H/¹³C NMR (to verify regioselectivity and substitution patterns) .

Basic: How is the molecular conformation of this compound determined?

X-ray crystallography is the gold standard for resolving 3D structures. For example:

  • Single crystals are grown via slow evaporation in solvents like ethanol or DMSO.
  • Diffraction data collected using synchrotron radiation or laboratory X-ray sources (e.g., Mo-Kα) are refined using programs like SHELXL .
  • Key parameters include torsion angles between the pyrazole and benzoate moieties, which influence intramolecular interactions .
    Crystallographic data (e.g., CCDC entries) are cross-validated with computational models (DFT) to assess stability .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?

SAR studies focus on modifying substituents to enhance binding affinity or selectivity:

  • Pyrazole Ring : The 4-amino group is critical for hydrogen bonding with biological targets (e.g., enzymes or receptors). Replacing it with bulkier groups (e.g., trifluoromethyl) may alter steric interactions .
  • Benzoate Ester : Hydrolysis to the carboxylic acid derivative can improve solubility but may reduce membrane permeability. Stability under physiological pH should be tested via HPLC .
  • Methylene Linker : Substituting with a sulfonyl group (as in sulfonamide analogs) can enhance rigidity and target engagement .
    Example : Celecoxib-like modifications (e.g., trifluoromethyl substitution) improved COX-2 selectivity in related pyrazole derivatives .

Advanced: What computational methods are used to predict the biological activity of derivatives?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or antimicrobial enzymes). Pyrazole-amino hydrogen bonds and π-π stacking with benzoate are prioritized .
  • Pharmacophore Mapping : Identifies essential features (e.g., hydrogen bond donors/acceptors) using tools like PharmaGist.
  • ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and metabolic stability. For example, ester groups may confer higher logP values, requiring optimization .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from experimental variables:

  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., HEK293 vs. HeLa) can alter activity. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment).
  • Compound Purity : Verify via HPLC-MS (≥95% purity) to exclude impurities affecting results .
  • Target Specificity : Use knockout models or competitive binding assays to confirm direct target engagement versus off-target effects.
    Case Study : A 2021 study found that impurities in a pyrazole derivative led to false-positive antimicrobial activity; repurification resolved the discrepancy .

Advanced: What strategies improve the crystallinity of this compound for structural studies?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (ethanol/water) to optimize crystal growth .
  • Co-crystallization : Add small molecules (e.g., crown ethers) to stabilize lattice interactions via host-guest chemistry .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions enhances nucleation.
  • Cryoprotection : Use glycerol or ethylene glycol to prevent ice formation during X-ray data collection .

Advanced: How does the electronic nature of substituents affect spectroscopic characterization?

  • IR Spectroscopy : Electron-withdrawing groups (e.g., -NO₂) shift NH₂ stretching frequencies to higher wavenumbers (~3450 cm⁻¹) due to reduced electron density .
  • NMR : Aromatic protons adjacent to electron-donating groups (e.g., -OCH₃) deshield and appear downfield (δ 7.5–8.0 ppm).
  • UV-Vis : Conjugation between the pyrazole and benzoate moieties increases λmax; amino substitution may introduce n→π* transitions .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Byproduct Formation : Competing reactions (e.g., over-alkylation) can occur at higher concentrations. Use flow chemistry to control reaction kinetics .
  • Catalyst Loading : Homogeneous catalysts (e.g., Pd/C for hydrogenation) may require optimization to avoid deactivation.
  • Workup Procedures : Column chromatography is impractical at scale; switch to recrystallization or liquid-liquid extraction .

Basic: What analytical techniques confirm the purity of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify purity. Mobile phases: acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (calc. for C₁₂H₁₃N₃O₂: 243.10 g/mol) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced: How can researchers leverage structural analogs to infer biological mechanisms?

Compare with pharmacologically active analogs:

  • Celecoxib Analogs : The 1,5-diarylpyrazole scaffold in COX-2 inhibitors suggests potential anti-inflammatory applications .
  • Antimicrobial Derivatives : Pyrazole-thiazole hybrids (e.g., from ) demonstrate broad-spectrum activity via membrane disruption .
  • Anticancer Candidates : Amino-substituted pyrazoles (e.g., ) inhibit kinase targets by mimicking ATP-binding motifs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate

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